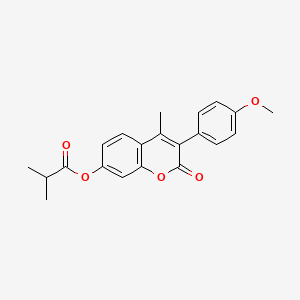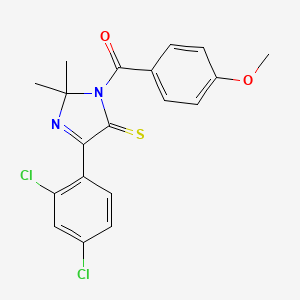
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .Aplicaciones Científicas De Investigación
Antibacterial Applications
Antibacterial Effects : Research demonstrates that derivatives of 4-hydroxy-chromen-2-one, related to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate, show significant antibacterial activity against bacteria like Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds have been characterized through methods like IR, NMR, and mass spectroscopy and show bacteriostatic and bactericidal effects (Behrami & Dobroshi, 2019).
Antibacterial and Antioxidant Activities : New coumarin derivatives have been synthesized and tested for their antibacterial activity. These compounds showed notable activity against bacteria like E. coli, S. aureus, and B. subtilis, surpassing standard references in effectiveness (Hamdi et al., 2012).
Antioxidant Properties
- Antioxidant Activity : Studies on 4-hydroxycoumarin derivatives, closely related to the compound , reveal significant antioxidant properties. These compounds have been evaluated in vitro for antioxidant activity, showing strong scavenging activities, particularly in higher concentrations (Stanchev et al., 2009).
Synthesis and Characterization Applications
- Synthesis and Characterization : The compound has been synthesized and characterized using various spectroscopic techniques. Studies include the investigation of dipole moments, solvatochromic properties, and molecular structure analysis through NMR and FT-IR spectral studies (Joshi et al., 2015).
Applications in Molecular Sensing
- Fluorescence Sensor for Iron(III) Ions : Coumarin–triazole derivatives, which share a similar structure, have been shown to function as selective and sensitive fluorescence sensors for detecting Fe(III) ions. These compounds have potential applications in molecular sensing and diagnostics (Joshi et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12(2)20(22)25-16-9-10-17-13(3)19(21(23)26-18(17)11-16)14-5-7-15(24-4)8-6-14/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUHAYKMDYGTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine](/img/structure/B6507829.png)

![4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6507860.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507867.png)
![(2Z)-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507872.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507878.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate](/img/structure/B6507889.png)
![8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6507892.png)


![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6507924.png)

![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6507936.png)
![5-[(2-methoxyethyl)sulfanyl]-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6507941.png)